molecular formula C17H15BrN4O3S B11650300 3-(5-bromo-2-thienyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-bromo-2-thienyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11650300
M. Wt: 435.3 g/mol
InChI Key: KKNCQDZWNSYFOM-DJKKODMXSA-N
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Description

3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a brominated thiophene ring, an ethoxy-hydroxyphenyl group, and a pyrazole carbohydrazide moiety

Properties

Molecular Formula

C17H15BrN4O3S

Molecular Weight

435.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4O3S/c1-2-25-13-5-3-4-10(16(13)23)9-19-22-17(24)12-8-11(20-21-12)14-6-7-15(18)26-14/h3-9,23H,2H2,1H3,(H,20,21)(H,22,24)/b19-9+

InChI Key

KKNCQDZWNSYFOM-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.

    Formation of Pyrazole Carbohydrazide: The brominated thiophene is then reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole carbohydrazide intermediate.

    Condensation Reaction: The final step involves the condensation of the pyrazole carbohydrazide with 3-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, leading to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals and other materials makes it useful in the development of advanced materials, such as sensors and catalysts.

    Biological Research: The compound’s interactions with enzymes and proteins are of interest in biochemical studies, particularly in understanding enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-(5-bromo-2-thienyl)-N’-[(E)-(3-methoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    3-(5-bromo-2-thienyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound lacks the ethoxy group, which may influence its solubility and interaction with biological targets.

    3-(5-bromo-2-thienyl)-N’-[(E)-(3-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound lacks the hydroxy group, which may affect its hydrogen bonding and overall stability.

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